molecular formula C22H21FN2O6S B2945557 ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate CAS No. 1251583-91-1

ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate

Cat. No.: B2945557
CAS No.: 1251583-91-1
M. Wt: 460.48
InChI Key: SQBDDNSVOKOEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazin-1,1-dioxo core substituted with a fluorine atom at position 6 and a morpholine-4-carbonyl group at position 2. The ethyl benzoate moiety is attached via the 4-position of the benzothiazin ring. The sulfone (1,1-dioxo) group enhances polarity and metabolic stability, while the morpholine moiety improves solubility. Fluorine’s electron-withdrawing nature may influence electronic properties and binding interactions .

Properties

IUPAC Name

ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-2-31-22(27)15-3-6-17(7-4-15)25-14-20(21(26)24-9-11-30-12-10-24)32(28,29)19-8-5-16(23)13-18(19)25/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBDDNSVOKOEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the benzothiazine derivative with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazine derivatives.

Scientific Research Applications

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmaceuticals: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features of Analogs

The compounds listed below share a benzoate ester scaffold but differ in substituents and heterocyclic systems:

Compound Name / ID Core Heterocycle Substituents / Linkers Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzothiazin-1,1-dioxo 6-Fluoro, 2-(morpholine-4-carbonyl) ~479.45 (calculated) Sulfone, morpholine, fluoro
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Pyridazin-3-yl, phenethylamino ~369.4 (example) Pyridazine, amine linker
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazol-5-yl, phenethylamino ~353.4 (estimated) Isoxazole, methyl group
LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) Thiadiazole Phenylcarbamoyl-thiadiazolyl, methoxy 369.4 Thiadiazole, carbamoyl, methoxy

Comparative Analysis

  • Heterocyclic Core: The target’s benzothiazin-1,1-dioxo core differs from pyridazine (I-6230), isoxazole (I-6273), and thiadiazole (LS-03205). Sulfone groups in the target compound increase polarity compared to sulfur-containing thiadiazoles or non-polarized heterocycles . Morpholine’s oxygen atom enhances solubility relative to nitrogen-rich pyridazine or isoxazole systems .
  • Substituent Effects: Fluorine: The 6-fluoro substitution in the target compound may improve metabolic stability and modulate electronic properties compared to non-halogenated analogs. Linker Type: Phenethylamino (I-6230, I-6273) and methoxy (LS-03205) linkers influence conformational flexibility. The ester linkage in the target compound may reduce hydrolysis susceptibility compared to methyl esters (e.g., LS-03205) .
  • Physicochemical Properties: The sulfone group and morpholine in the target compound likely increase aqueous solubility relative to I-6230 or I-6273.

Methodological Considerations in Structural Analysis

  • Crystallographic Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule structures, including heterocyclic systems like those discussed .
  • Ring Puckering Analysis: Cremer-Pople coordinates () could quantify non-planarity in the benzothiazin or thiadiazole rings, though specific data are unavailable .
  • Visualization : ORTEP-3 () enables precise 3D rendering of molecular conformations, critical for comparing steric effects across analogs .

Biological Activity

Ethyl 4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and its molecular formula is C26H27F2N3O5C_{26}H_{27}F_2N_3O_5. The structure features a benzothiazine core which is significant for its biological activity.

Molecular Characteristics

PropertyValue
Molecular Weight499.5 g/mol
IUPAC NameThis compound
SMILESCC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N4CCOCC4)NC5=CC(=CC(=C5)F)F

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its mechanisms may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound could be explored for several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been observed in vitro.
  • Anti-inflammatory Effects : Some studies have reported that it may reduce inflammation markers in animal models.

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study utilized a dose-response curve to evaluate cell viability using MTT assays.

Concentration (μM)Cell Viability (%)
0100
1085
2560
5030
10010

Research Findings on Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Gram-positive bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.